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Compound of Interest

Compound Name: 3-(Chloromethyl)heptane

Cat. No.: B086058 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 3-
(Chloromethyl)heptane, a halogenated alkane with applications in organic synthesis. The

document details the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry

(MS) data for this compound, offering insights into its structural characterization. Experimental

protocols are provided to ensure reproducibility, and key data is presented in a clear, tabular

format for ease of reference.

Molecular Structure and Properties
3-(Chloromethyl)heptane is a chiral chloroalkane with the chemical formula C₈H₁₇Cl. Its

structure consists of a heptane backbone with a chloromethyl group attached to the third

carbon atom.

Property Value

Chemical Formula C₈H₁₇Cl

Molecular Weight 148.67 g/mol

CAS Number 123-04-6[1]

Appearance Colorless liquid
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Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a

molecule. Below are the ¹H and ¹³C NMR data for 3-(Chloromethyl)heptane, acquired in

deuterated chloroform (CDCl₃).

¹H NMR Spectroscopy
The ¹H NMR spectrum of 3-(Chloromethyl)heptane exhibits distinct signals corresponding to

the different proton environments in the molecule.

Caption: Molecular structure of 3-(Chloromethyl)heptane.

Table 1: ¹H NMR Data for 3-(Chloromethyl)heptane

Signal
Chemical Shift
(ppm)

Multiplicity Integration Assignment

A ~3.53 m 2H -CH₂Cl

B ~1.59 m 1H -CH-

C ~1.43 m 4H -CH₂- (C2, C4)

D ~1.30 m 4H -CH₂- (C5, C6)

E ~0.90 t 6H -CH₃ (C1, C7)

Note: The chemical shifts are approximate and may vary slightly depending on the

experimental conditions.

¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

Table 2: ¹³C NMR Data for 3-(Chloromethyl)heptane
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Signal Chemical Shift (ppm) Assignment

1 ~49.5 -CH₂Cl

2 ~41.8 -CH-

3 ~32.0 -CH₂-

4 ~29.8 -CH₂-

5 ~26.2 -CH₂-

6 ~23.1 -CH₂-

7 ~14.1 -CH₃

8 ~11.3 -CH₃

Note: The assignments are based on typical chemical shifts for alkyl halides and may require

further 2D NMR experiments for unambiguous confirmation.

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR

spectrum of 3-(Chloromethyl)heptane was obtained as a liquid film.

IR Spectroscopy Workflow

Sample IR SpectrometerLiquid Film Interferogram Fourier Transform IR Spectrum

Click to download full resolution via product page

Caption: General workflow for obtaining an IR spectrum.

Table 3: Characteristic IR Absorption Bands for 3-(Chloromethyl)heptane
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Wavenumber (cm⁻¹) Intensity Assignment

2960-2850 Strong C-H stretching (alkane)

1465 Medium C-H bending (-CH₂-)

1380 Medium C-H bending (-CH₃)

~725 Strong C-Cl stretching

The spectrum is dominated by strong absorptions corresponding to the C-H stretching and

bending vibrations of the alkyl chain. A key absorption is observed in the fingerprint region

around 725 cm⁻¹, which is characteristic of the C-Cl stretching vibration in a chloroalkane.

Mass Spectrometry (MS)
Electron ionization mass spectrometry (EI-MS) was used to determine the molecular weight

and fragmentation pattern of 3-(Chloromethyl)heptane.

Mass Spectrometry Fragmentation Pathway

M+ (C₈H₁₇Cl)

[M-Cl]+ (C₈H₁₇)

- Cl•

Further Fragmentation

Loss of alkyl groups

Click to download full resolution via product page

Caption: A simplified fragmentation pathway for 3-(Chloromethyl)heptane in EI-MS.
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Table 4: Key Mass Spectrometry Data for 3-(Chloromethyl)heptane

m/z Relative Intensity (%) Assignment

148/150 < 1
[M]⁺ (Molecular ion with ³⁵Cl/

³⁷Cl)

113 ~5 [M - C₂H₅]⁺

99 ~10 [M - C₃H₆]⁺

85 ~20 [M - C₄H₈Cl]⁺

71 ~30 [C₅H₁₁]⁺

57 100 [C₄H₉]⁺ (Base Peak)

43 ~60 [C₃H₇]⁺

The mass spectrum shows a weak molecular ion peak at m/z 148 and 150, corresponding to

the two isotopes of chlorine (³⁵Cl and ³⁷Cl). The fragmentation pattern is characteristic of an

alkyl chloride, with the base peak at m/z 57, corresponding to the stable tert-butyl cation, which

can be formed through rearrangement. Other significant fragments arise from the cleavage of

the alkyl chain.

Experimental Protocols
The following are general protocols for the acquisition of the spectroscopic data presented.

NMR Spectroscopy
Sample Preparation: A sample of 3-(Chloromethyl)heptane (approximately 10-20 mg for ¹H

NMR, 50-100 mg for ¹³C NMR) was dissolved in approximately 0.7 mL of deuterated chloroform

(CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard. The solution

was transferred to a 5 mm NMR tube.

Instrumentation: Spectra were acquired on a 400 MHz NMR spectrometer.

¹H NMR Acquisition:
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Pulse Program: Standard single-pulse sequence.

Spectral Width: -2 to 12 ppm.

Acquisition Time: 3-4 seconds.

Relaxation Delay: 1-2 seconds.

Number of Scans: 16-32.

¹³C NMR Acquisition:

Pulse Program: Proton-decoupled single-pulse sequence.

Spectral Width: 0 to 220 ppm.

Acquisition Time: 1-2 seconds.

Relaxation Delay: 2-5 seconds.

Number of Scans: 1024-4096.

Data Processing: The free induction decay (FID) was Fourier transformed, and the resulting

spectra were phase and baseline corrected. Chemical shifts were referenced to the TMS signal

at 0.00 ppm.

Infrared Spectroscopy
Sample Preparation: A drop of neat 3-(Chloromethyl)heptane was placed between two

potassium bromide (KBr) plates to form a thin liquid film.

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer was used.

Acquisition:

Spectral Range: 4000-400 cm⁻¹.

Resolution: 4 cm⁻¹.
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Number of Scans: 16-32.

A background spectrum of the clean KBr plates was acquired prior to the sample scan and

subtracted from the sample spectrum.

Mass Spectrometry
Sample Introduction: A dilute solution of 3-(Chloromethyl)heptane in a volatile organic solvent

(e.g., methanol or dichloromethane) was introduced into the mass spectrometer via direct

injection or through a gas chromatograph (GC-MS).

Instrumentation: A mass spectrometer equipped with an electron ionization (EI) source was

used.

Acquisition:

Ionization Mode: Electron Ionization (EI).

Electron Energy: 70 eV.

Mass Range: m/z 35-300.

Scan Speed: 1-2 scans/second.

This comprehensive spectroscopic dataset and the accompanying experimental protocols

provide a valuable resource for researchers and scientists working with 3-
(Chloromethyl)heptane, facilitating its identification, characterization, and use in various

chemical applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Spectroscopic Analysis of 3-(Chloromethyl)heptane: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b086058#spectroscopic-data-for-3-chloromethyl-
heptane-nmr-ir-mass-spec]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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